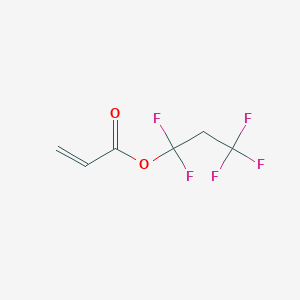
(NZ)-N-(5-propan-2-yl-2,3-dihydro-1,4-thiazin-6-ylidene)hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(NZ)-N-(5-propan-2-yl-2,3-dihydro-1,4-thiazin-6-ylidene)hydroxylamine is a synthetic organic compound that belongs to the class of thiazines Thiazines are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-(5-propan-2-yl-2,3-dihydro-1,4-thiazin-6-ylidene)hydroxylamine typically involves the following steps:
Formation of the Thiazine Ring: The initial step involves the cyclization of appropriate precursors to form the thiazine ring. This can be achieved through the reaction of a thiol with an amine under acidic or basic conditions.
Introduction of the Hydroxylamine Group: The hydroxylamine group can be introduced through the reaction of the thiazine intermediate with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(NZ)-N-(5-propan-2-yl-2,3-dihydro-1,4-thiazin-6-ylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The thiazine ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction may produce amines.
科学的研究の応用
Chemistry
In chemistry, (NZ)-N-(5-propan-2-yl-2,3-dihydro-1,4-thiazin-6-ylidene)hydroxylamine can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of thiazine derivatives on biological systems. It could serve as a model compound for investigating the interactions of thiazines with enzymes or receptors.
Medicine
Potential medical applications include the development of new pharmaceuticals. Thiazine derivatives have been studied for their antimicrobial, anti-inflammatory, and anticancer properties.
Industry
In industry, this compound may be used in the production of dyes, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of (NZ)-N-(5-propan-2-yl-2,3-dihydro-1,4-thiazin-6-ylidene)hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The thiazine ring may also interact with hydrophobic pockets in proteins, affecting their function.
類似化合物との比較
Similar Compounds
Phenothiazine: A well-known thiazine derivative used in antipsychotic medications.
Thiohydantoin: Another sulfur-containing heterocycle with biological activity.
Benzothiazine: A compound with a similar ring structure but different substituents.
Uniqueness
(NZ)-N-(5-propan-2-yl-2,3-dihydro-1,4-thiazin-6-ylidene)hydroxylamine is unique due to its specific substituents and the presence of the hydroxylamine group. This combination of features may confer unique reactivity and biological activity compared to other thiazine derivatives.
特性
分子式 |
C7H12N2OS |
|---|---|
分子量 |
172.25 g/mol |
IUPAC名 |
(NZ)-N-(5-propan-2-yl-2,3-dihydro-1,4-thiazin-6-ylidene)hydroxylamine |
InChI |
InChI=1S/C7H12N2OS/c1-5(2)6-7(9-10)11-4-3-8-6/h5,10H,3-4H2,1-2H3/b9-7- |
InChIキー |
CLEQZTHCUDNGFT-CLFYSBASSA-N |
異性体SMILES |
CC(C)C\1=NCCS/C1=N\O |
正規SMILES |
CC(C)C1=NCCSC1=NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


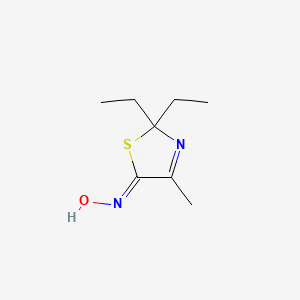
![N-(2-Hydroxyethyl)-N'-[1-(4-octylphenyl)ethyl]thiourea](/img/structure/B14433145.png)
![2-[(E)-(3-Oxo-1,3-diphenylpropylidene)amino]ethane-1-sulfonic acid](/img/structure/B14433155.png)

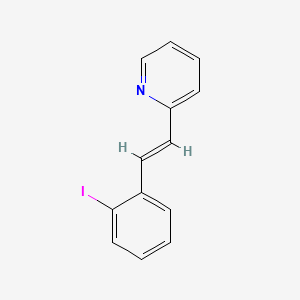
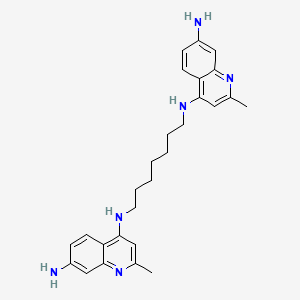
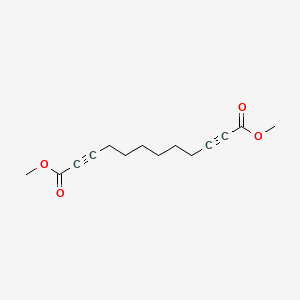
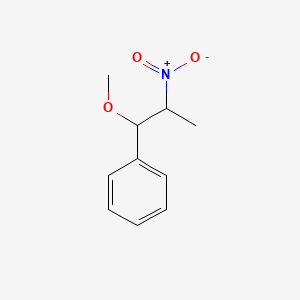
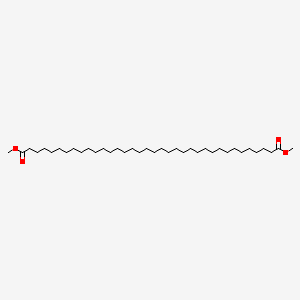

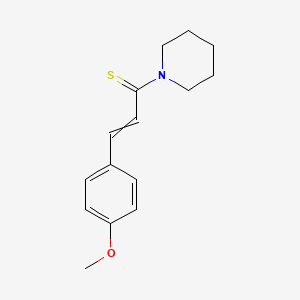
![3-[4-(4-chlorophenyl)piperazin-1-yl]-1-(4-methyl-2-methylsulfanyl-1,3-thiazol-5-yl)propan-1-one;hydrochloride](/img/structure/B14433190.png)

